molecular formula C14H16ClNO3 B1333420 Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate CAS No. 10314-99-5

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

Cat. No.: B1333420
CAS No.: 10314-99-5
M. Wt: 281.73 g/mol
InChI Key: KUBUQFFBRSHOMJ-UHFFFAOYSA-N
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Description

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.74 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate. The reaction is carried out under inert atmosphere conditions, usually at temperatures ranging from 2-8°C

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in liquid form and stored under inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions:

Common Reagents and Conditions:

    Nucleophilic Reagents: Such as amines and alcohols for substitution reactions.

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate has the molecular formula C₁₄H₁₆ClNO₃ and is characterized by its chlorocarbonyl functional group, which enhances its reactivity in chemical synthesis. This compound can be synthesized through several methods, including the reaction of piperidine derivatives with chlorocarbonyl reagents under controlled conditions, typically involving solvents like dichloromethane at low temperatures .

2.1. Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against the influenza virus. Research indicates that N-benzyl 4,4-disubstituted piperidines exhibit inhibitory effects on the hemagglutinin fusion peptide of the H1N1 virus, suggesting a novel mechanism of action that could lead to new antiviral therapies .

Key Findings:

  • The compound showed significant binding interactions with viral proteins, which are critical for membrane fusion during viral infection.
  • Structural modifications to the benzyl group were found to influence antiviral potency, emphasizing the importance of this moiety in drug design.

2.2. Anti-diarrheal Properties

Another important application of this compound is in the treatment of gastrointestinal disorders. Compounds derived from this structure have demonstrated potent anti-diarrheal activity in animal models. Studies have shown that these compounds inhibit gastrointestinal propulsion and defecation, making them valuable candidates for therapeutic development against diarrhea .

Case Study:

  • In experiments with Wistar rats, various dosages were tested to evaluate their effectiveness in reducing diarrhea induced by ricinus oil. The results indicated a dose-dependent response, with lower doses being effective in managing symptoms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine ring or substituents on the benzyl group can significantly alter biological activity and selectivity.

Modification Effect on Activity
Removing benzyl groupComplete loss of activity
Substituting with cyclohexylReduced antiviral activity
Adding halogen substituentsEnhanced binding affinity

Future Directions in Research

Ongoing research aims to explore further modifications of this compound to enhance its efficacy and reduce potential side effects. The exploration of its derivatives could lead to new formulations with improved therapeutic profiles for treating viral infections and gastrointestinal disorders.

Mechanism of Action

The mechanism of action of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate involves its reactivity with various biological molecules. The compound can interact with enzymes and proteins, leading to modifications that affect their function. The chlorocarbonyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is unique due to its specific combination of a benzyl group and a chlorocarbonyl group attached to the piperidine ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a chlorocarbonyl group, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H16ClNO3C_{14}H_{16}ClNO_3 and a molecular weight of approximately 281.74 g/mol. Its structural components include:

  • Piperidine ring : A six-membered saturated heterocyclic structure containing one nitrogen atom.
  • Chlorocarbonyl group : Attached to the fourth position of the piperidine, enhancing reactivity.
  • Benzyl group : Linked to the carboxylate moiety at the first position, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act by binding to enzymes or receptors, thereby modulating their activity. For instance, studies have shown that related piperidine compounds can inhibit viral infections by targeting hemagglutinin fusion peptides, suggesting a potential antiviral mechanism for this compound as well .

Antiviral Properties

Research has highlighted the potential of piperidine derivatives, including this compound, as inhibitors of influenza viruses. A study demonstrated that N-benzyl 4,4-disubstituted piperidines exhibited low micromolar activity against H1N1 influenza virus, indicating their promise in antiviral drug development . The structural features of these compounds are critical for their biological activity, as modifications can significantly alter their efficacy.

Antimicrobial Activity

In addition to antiviral properties, this compound and its derivatives have been explored for antimicrobial activity. For example, conjugates formed by linking benzylpiperazine with various amino acids showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria . This suggests that similar modifications could enhance the antimicrobial efficacy of this compound.

Research Findings and Case Studies

A summary of relevant studies is presented below:

StudyFindings
De Castro et al. (2023)Identified N-benzyl 4,4-disubstituted piperidines as effective inhibitors of H1N1 virus through unique binding interactions with hemagglutinin .
MDPI Review (2023)Discussed the role of conjugated heterocycles in therapeutics, highlighting enhanced biological activities when combined with amino acids .
Smolecule (2023)Described the compound's versatility in organic synthesis and potential applications in drug development.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate?

The compound is typically synthesized via a two-step process:

  • Step 1 : Protection of the piperidine nitrogen using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the benzyl carboxylate intermediate.
  • Step 2 : Introduction of the chlorocarbonyl group via reaction with phosgene or oxalyl chloride under anhydrous conditions. Purification involves column chromatography or recrystallization to achieve >95% purity .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures.
  • Exposure Response : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion/inhalation. Toxicity data are limited, but structural analogs (e.g., benzyl piperidine derivatives) show potential skin/eye irritation .
  • Storage : Store in sealed containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the chlorocarbonyl group .

Q. How can researchers confirm the identity and purity of this compound?

  • Analytical Methods :

  • NMR : Key peaks include δ 5.1–5.2 ppm (benzyl CH2) and δ 170–175 ppm (carbonyl carbons in 13C NMR) .
  • LC-MS : Molecular ion [M+H]+ at m/z 295.1 (calculated for C14H16ClNO3) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What reaction mechanisms govern the chlorocarbonyl group’s reactivity in nucleophilic substitutions?

The chlorocarbonyl group acts as an electrophile, enabling reactions with amines (to form amides) or alcohols (to form esters). Kinetic studies suggest a two-step mechanism:

  • Step 1 : Nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.
  • Step 2 : Elimination of chloride. Solvent polarity (e.g., dichloromethane vs. THF) and base selection (e.g., triethylamine vs. DMAP) significantly influence reaction rates .

Q. How can contradictory toxicity data for structurally similar piperidine derivatives be resolved?

Discrepancies in toxicity reports (e.g., some SDSs list "no known hazards," while others warn of irritation ) arise from variations in:

  • Purity : Impurities (e.g., residual phosgene) may contribute to acute toxicity.
  • Assay Sensitivity : In vitro assays (e.g., Ames test) vs. in vivo studies yield different risk profiles. Mitigation involves rigorous impurity profiling (GC-MS) and adopting worst-case precautions in handling .

Q. What strategies optimize yield in multi-step syntheses using this compound?

  • Solvent Selection : Anhydrous dichloromethane minimizes side reactions (e.g., hydrolysis) compared to polar aprotic solvents .
  • Catalysis : Lewis acids (e.g., ZnCl2) accelerate amide bond formation by stabilizing intermediates .
  • Temperature Control : Maintain –10°C during chlorocarbonyl introduction to suppress dimerization .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

  • Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) favor attack at the less hindered carbonyl position.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro substituents on the benzyl ring) enhance electrophilicity at the chlorocarbonyl site. Computational modeling (DFT) predicts reaction sites with >85% accuracy .

Properties

IUPAC Name

benzyl 4-carbonochloridoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBUQFFBRSHOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)Cl)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379940
Record name Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10314-99-5
Record name 1-Piperidinecarboxylic acid, 4-(chlorocarbonyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10314-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
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Record name 10314-99-5
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Synthesis routes and methods I

Procedure details

To the solution of piperidine-4-carboxylic acid (1.3 g, 10 mmol) of water (20 ml) was added sodium hydroxide (1.6 g, 40 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added dropwise at 0° C. The mixture was stirred at 0° C. for 2 h. The resulting mixture was treated with 5N hydrochloric acid to pH=6 and extracted with ethyl acetate, the solvent was removed under reduced pressure and dried in vacuum. 2.2 g of crude 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid was obtained. To a stirred solution of crude 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1.05 g, 4 mmol) in anhydrous dichloromethane (10 mL) was added dropwise thionyl chloride (0.573 g, 4.81 mmol) at 0° C. After the addition, the solution was stirred at room temperature overnight. Solvent was removed in vacuum to give crude benzyl-4-(chlorocarbonyl)piperidine-1-carboxylate. To a stirred solution of ethyl 3-amino-2-hydroxybenzoate (0.501 g, 3.0 mmol) and triethylamine (0.455 g, 4.5 mmol) in anhydrous dichloromethane (20 mL) was added dropwise a solution of crude benzyl-4-(chlorocarbonyl)piperidine-1-carboxylate (1.014 g, 3.6 mmol) in anhydrous dichloromethane (5 mL) at 0° C. After the addition, the mixture was stirred at room temperature overnight. The mixture was diluted with dichloromethane, washed with water (30 mL×3), brine (30 mL), dried over anhydrous sodium sulfate, and concentrated to give crude product. The crude product was purified by chromatography (silica gel, petroleum ether/ethyl acetate=30:1 to 5:1) to give benzyl-4-(2-hydroxy-3-(methoxycarbonyl)phenylcarbamoyl)piperidine-1-carboxylate (0.25 g, yield 20%; LC-MS (ESI) m/z: 413 (M+1)+) and 1-benzyl 4-(2-(1-(benzyloxycarbonyl)piperidine-4-carboxamido)-6-(methoxycarbonyl)phenyl)piperidine-1,4-dicarboxylate (1.0 g, yield 51%; LC-MS (ESI) m/z: 658 (M+1)+).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.573 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Piperidine-1,4-dicarboxylic acid monobenzyl ester (40.2 g, 0.15 mol) in dichloromethane (300 mL) was treated with oxalyl chloride (100 g, 0.79 mol). The reaction mixture was stirred at ambient temperature for 4 hours and the mixture was concentrated to afford crude 4-chlorocarbonyl-piperidine-1-carboxylic acid benzyl ester (43 g), which was used without further purification.
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (2.6 g, 10 mmol) in anhydrous dichloromethane (10 mL) was added dropwise thionyl chloride (10 mL) at 0° C. After the addition, the solution was stirred at room temperature overnight, and then the solvent was removed in vacuum to give benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate. Then it was added to a solution of ethyl 3-amino-2-hydroxybenzoate (1.34 g, 8 mmol) and triethylamine (3 g, 30 mmol) in anhydrous dichloromethane (20 mL) at 0° C. After the addition, the mixture was stirred at room temperature overnight. The mixture was diluted with dichloromethane, washed with water (30 mL×3), brine (30 mL), dried over anhydrous sodium sulfate, and concentrated to give a crude product. The crude product was purified by chromatography (silica gel, petroleum ether/ethyl acetate=20:1 to 2:1) to give benzyl 4-(2-hydroxy-3-(methoxycarbonyl)phenylcarbamoyl)piperidine-1-carboxylate (2.63 g, yield 80%). 1H-NMR (400 MHz, CDCl3) δ (ppm): 1.46-1.56 (m, 2H), 1.79-1.82 (d, J=11.6 Hz, 2H), 2.75-2.87 (m, 3H), 3.92 (s, 3H), 4.04-4.07 (d, J=11.2 Hz, 2H), 5.08 (s, 2H), 6.90-6.94 (t, J=8 Hz, 1H), 7.30-7.40 (m, 5H), 7.54-7.56 (m, 1H), 8.09-8.11 (d, J=7.2 Hz, 1H), 9.34 (s, 1H), 10.99 (brs, 1H); LC-MS (ESI) m/z: 413 (M+1)+.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Piperidine-1,4-dicarboxylic acid monobenzyl ester (VI) (5.0 g, 19 mmol) was suspended in thionyl chloride (10 ml) and stirred at room temperature for one hour. Excess thionyl chloride was distilled out and the obtained crude 4-chlorocarbonyl-piperidine-1-carboxylic acid benzyl ester (VII) was used for the next reaction immediately.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (4.50 g, 17.1 mmol, Preparation #5, Step A) in DCM (40 mL) at ambient temperature was added oxalyl chloride (3.00 mL, 34.2 mmol) followed by DMF (0.10 mL, 1.3 mmol). After about 3 h, the reaction was concentrated under reduced pressure to constant weight to afford benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate as a yellow oil (3.88 g, 81%): 1H NMR (CDCl3) δ 7.44-7.35 (m, 5H), 5.16 (s, 2H), 4.20-4.10 (m, 2H), 3.03-2.89 (m, 3H), 2.15-2.05 (m, 2H), 1.81-1.76 (m, 2H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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